molecular formula C11H20ClNO4 B1404849 3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride CAS No. 1351660-70-2

3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride

Cat. No.: B1404849
CAS No.: 1351660-70-2
M. Wt: 265.73 g/mol
InChI Key: VATCLGLNYGBFRA-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride, also known as ECPP, is an organic compound with the molecular formula C11H20ClNO4 and a molecular weight of 265.74 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4.ClH/c1-2-16-11(15)9-3-6-12(7-4-9)8-5-10(13)14;/h9H,2-8H2,1H3,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Sorption of Phenoxy Herbicides

Studies on the sorption of phenoxy herbicides, including various derivatives of propanoic acid, have provided insights into how these compounds interact with soil, organic matter, and minerals. Factors such as soil pH, organic carbon content, and iron oxides significantly influence the sorption process. These insights are crucial for understanding the environmental fate and mobility of such compounds (Werner, Garratt, & Pigott, 2012).

Biodegradation of Ethers in Soil and Groundwater

The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) have been extensively reviewed, highlighting microbial degradation pathways in soil and groundwater environments. This research underscores the importance of microbial processes in the environmental breakdown of complex organic compounds, a relevant consideration for the study of similar chemical structures (Thornton et al., 2020).

Chemistry and Pharmacology of Opiates

The chemistry and pharmacology of ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, provide a foundation for understanding the structure-activity relationships within this class. Such information may be relevant when considering the potential biological activities of piperidine derivatives (Brine et al., 1997).

Nucleophilic Aromatic Substitution

Research on nucleophilic aromatic substitution mechanisms, particularly involving piperidine and nitro-group containing aromatic compounds, could inform synthetic approaches and reactivity profiles of related compounds. Understanding these mechanisms is critical for designing reactions involving complex organic structures (Pietra & Vitali, 1972).

Applications of Hydroxy Acids

The roles of hydroxy acids in various domains, including their classification, mechanisms, and photoactivity, offer insights into the functionalization and application of similar compounds in dermatological and cosmetic formulations. Such studies underscore the importance of understanding the chemical properties and biological activities of compounds for their practical applications (Kornhauser, Coelho, & Hearing, 2010).

Properties

IUPAC Name

3-(4-ethoxycarbonylpiperidin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4.ClH/c1-2-16-11(15)9-3-6-12(7-4-9)8-5-10(13)14;/h9H,2-8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATCLGLNYGBFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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